Carfilzomib (2R,4R)-Diol

Degradation Stability Forced Degradation

This certified (2R,4R)-Diol reference standard is indispensable for quantifying the specific base-catalyzed hydrolytic degradation product that arises at pH 7-8 during Carfilzomib API manufacture and storage. Unlike inactive (2R,4S) metabolites or other stereoisomers, this exact R,R-epimer is needed for method specificity in ICH Q1A(R2) forced degradation studies, USP/EP system suitability, and ANDA/DMF impurity profiling. Substitution with incorrect diastereomers leads to regulatory rejection and inaccurate purity assessment.

Molecular Formula C₄₀H₅₉N₅O₈
Molecular Weight 737.93
Cat. No. B1160942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib (2R,4R)-Diol
Synonyms(S)-N-((S)-1-(((2R,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide; 
Molecular FormulaC₄₀H₅₉N₅O₈
Molecular Weight737.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carfilzomib (2R,4R)-Diol: What Scientific and Industrial Buyers Need to Know


Carfilzomib (2R,4R)-Diol (CAS: 2049025-83-2, MF: C40H59N5O8, MW: 737.94) is a synthetic tetra-peptide epoxyketone derivative and a key diastereomeric impurity of the FDA-approved proteasome inhibitor Carfilzomib (Kyprolis®) [1]. It arises as both a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) and as a hydrolytic degradation product, specifically the R,R diol diastereomer formed from the epoxide warhead under neutral to slightly basic conditions (pH 7-8) [2][3]. Unlike the active epoxide form, this diol metabolite is pharmacologically inactive [4]. As a defined and controlled impurity, its accurate quantification is essential for pharmaceutical quality control (QC), forced degradation studies, and regulatory filings (ANDA/DMF) to ensure drug product purity, safety, and efficacy [5].

Why Carfilzomib (2R,4R)-Diol Cannot Be Substituted by Other Impurity Standards


Substituting Carfilzomib (2R,4R)-Diol with other in-class impurities or diastereomers, such as the (2R,4S)-diol (the primary metabolite), (2S,4S)-diol, or (2S,4R)-diol, is scientifically and regulatorily invalid. Each diastereomer possesses a unique three-dimensional structure due to distinct stereocenters, leading to different chromatographic retention times, ionization efficiencies in mass spectrometry, and spectral signatures [1]. Regulatory guidances (ICH Q3A/Q3B) mandate the identification, control, and individual quantification of each specified impurity at or above identification thresholds, using a qualified reference standard of the exact impurity. For instance, the (2R,4R)-diol is a major product of base-catalyzed epimerization and degradation at pH 7-8 [2], while the (2R,4S)-diol arises predominantly from direct epoxide hydrolysis. Using an incorrect or a generic mixture of diastereomers would compromise method specificity, lead to inaccurate purity assessment of the API, and ultimately risk regulatory non-compliance and potential product quality failures [3].

Quantitative Evidence Differentiating Carfilzomib (2R,4R)-Diol for Scientific Selection


pH-Dependent Formation and Epimerization Kinetics

The (2R,4R)-Diol (R,R-diol) is not the primary product of epoxide hydrolysis under all conditions. A key differentiation is that it becomes a major degradation product only under neutral to slightly basic conditions (pH 7-8) through a base-catalyzed epimerization pathway, distinguishing it from the S,R-diol which dominates at acidic pH (4-5) [1]. This necessitates the use of a (2R,4R)-Diol standard for forced degradation studies conducted per ICH Q1A guidelines.

Degradation Stability Forced Degradation

UHPLC Resolution and Retention Time Specificity

A validated, sustainable UHPLC-UV method has been developed specifically to resolve Carfilzomib and its key impurities, including the (2R,4R)-Diol impurity, from the API peak within a 22-minute run time [1]. The method's specificity is demonstrated by baseline separation from the parent drug and other diastereomeric impurities (e.g., Epoxy RR isomer), ensuring that a unique retention time (RT) and relative retention time (RRT) can be assigned to the (2R,4R)-Diol.

Analytical Chemistry UHPLC Impurity Profiling

Purity Specification and Control Thresholds

For API manufacturing and control, the diol impurity (including all diastereomers) is a critical quality attribute. Industry practice and published synthetic methods aim to control the level of diol impurities to less than 0.15% in the final drug substance . This is well below the ICH Q3A identification threshold of 0.10% for a drug substance with a maximum daily dose of ≤ 2g/day, highlighting the need for a high-purity, well-characterized reference standard to achieve accurate quantification at these trace levels.

Quality Control Regulatory Compliance Purity

Structure Elucidation and Characterization for Regulatory Filings

Carfilzomib (2R,4R)-Diol can be supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This includes structural elucidation by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which have been used to identify and differentiate novel degradation products like DP-1 and DP-2 from other Carfilzomib degradants [2]. This level of characterization is not a given for all generic impurity standards and is a prerequisite for its use in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).

Structural Elucidation NMR Regulatory Filing

Biological Inactivity as a Metabolite

The (2R,4R)-Diol, along with other diol metabolites of Carfilzomib, has no measurable biological activity [1]. This is a critical point of differentiation from the parent drug Carfilzomib, which is a potent proteasome inhibitor. The formation of this inactive metabolite is a primary clearance mechanism, with the epoxide warhead being hydrolyzed. The (2R,4R)-diol is formed via epimerization of the active S,R-epoxide to the R,R-epoxide, which then hydrolyzes, a pathway distinct from the direct hydrolysis that yields the S,R-diol (the primary metabolite) [2]. This reinforces its identity as a true impurity and degradation marker, not a residual active component.

Pharmacology Metabolism Safety

Validated Application Scenarios for Carfilzomib (2R,4R)-Diol


Method Development and Validation (AMV) for ANDA/DMF Filings

Carfilzomib (2R,4R)-Diol is a primary reference standard for developing and validating stability-indicating analytical methods, such as the UHPLC-UV method that resolves it from Carfilzomib API within 22 minutes [1]. Its use ensures method specificity and accuracy for quantifying this specific diastereomer in the presence of other impurities, which is a core requirement for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).

Forced Degradation and Stability Studies per ICH Q1A

As the (2R,4R)-Diol is a major product of base-catalyzed degradation (pH 7-8) [2], its standard is indispensable for conducting forced degradation studies under basic, oxidative, thermal, and photolytic stress conditions as mandated by ICH Q1A(R2) guidelines. This allows for the generation of mass balance data and the identification of degradation pathways to establish the intrinsic stability of the Carfilzomib drug substance and product.

Quality Control (QC) for API and Drug Product Batch Release

Routine QC testing of Carfilzomib API and finished drug product batches requires a qualified (2R,4R)-Diol reference standard to accurately quantify this impurity at levels below the 0.15% target control limit . Its use in system suitability tests ensures the analytical method's performance is consistent and that each batch meets the stringent purity specifications required for patient safety and regulatory compliance.

Impurity Qualification and Toxicological Assessment

In the later stages of pharmaceutical development, the (2R,4R)-Diol reference standard is used to isolate and characterize the impurity for genotoxicity and general toxicity studies as part of ICH Q3A/B impurity qualification. This is essential to scientifically justify the proposed impurity acceptance criteria in regulatory submissions, especially if the level exceeds the ICH qualification threshold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfilzomib (2R,4R)-Diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.